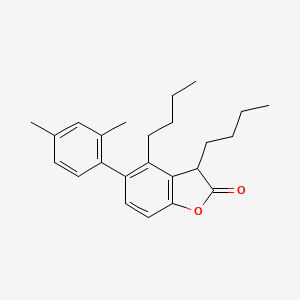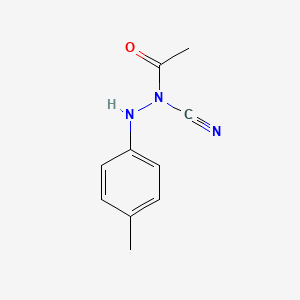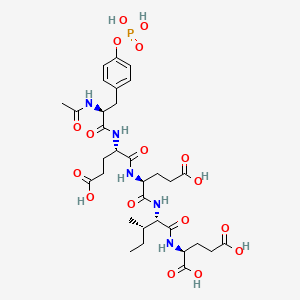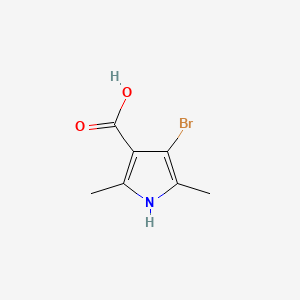
Xylyl dibutylbenzofuranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroxymethylation of p-tolyl-substituted acetophenone: The initial step involves the hydroxymethylation of p-tolyl-substituted acetophenone to obtain a hydroxymethylated product.
Alkylation Reaction: The hydroxymethylated product undergoes an alkylation reaction to introduce butyl groups, resulting in a dibutylated product.
Cyclization Reaction: The final step involves the cyclization of the dibutylated product to form xylyl dibutylbenzofuranone.
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes mentioned above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens, nitrating agents; often conducted in the presence of catalysts like iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: : Xylyl dibutylbenzofuranone is used as a building block in organic synthesis and as an intermediate in the production of various chemical compounds .
Biology: : The compound has been studied for its potential antioxidant properties, which could be beneficial in biological systems to prevent oxidative damage .
Medicine: : Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of drugs with antioxidant properties .
Industry: : this compound is widely used as an antioxidant in the production of polymers, resins, and plastics to prevent oxidative degradation .
Mécanisme D'action
The primary mechanism of action of xylyl dibutylbenzofuranone is its ability to act as an antioxidant. It achieves this by trapping free radicals and breaking the chain reactions that lead to oxidative degradation . The compound provides reactive hydrogen atoms that neutralize free radicals, thereby preventing further oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylated hydroxytoluene (BHT): Another antioxidant used in various industrial applications.
Butylated hydroxyanisole (BHA): Similar to BHT, used as an antioxidant in food and industrial products.
Tert-butylhydroquinone (TBHQ): A synthetic antioxidant used in food and industrial applications.
Uniqueness: : Xylyl dibutylbenzofuranone is unique due to its specific structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds . Its ability to function effectively at high temperatures makes it particularly valuable in industrial applications .
Propriétés
IUPAC Name |
3,4-dibutyl-5-(2,4-dimethylphenyl)-3H-1-benzofuran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O2/c1-5-7-9-20-19(18-12-11-16(3)15-17(18)4)13-14-22-23(20)21(10-8-6-2)24(25)26-22/h11-15,21H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAOQKULFPHAHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=C(C=CC(=C2CCCC)C3=C(C=C(C=C3)C)C)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181314-48-7 |
Source


|
| Record name | 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-hydroxy-, reaction products with o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Propanedinitrile, [[5-(phenylpropylamino)-2-furanyl]methylene]- (9CI)](/img/new.no-structure.jpg)
![2,6-Diethoxyimidazo[1,2-b]pyridazine](/img/structure/B576107.png)

![2-[4-(1,3-Dioxan-2-yl)phenyl]ethanol](/img/structure/B576118.png)


![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B576126.png)
